molecular formula C13H20F2N2 B5824957 N'-[(3,4-difluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine

N'-[(3,4-difluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine

Cat. No.: B5824957
M. Wt: 242.31 g/mol
InChI Key: YKAJQGHEBOVJOB-UHFFFAOYSA-N
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Description

N’-[(3,4-difluorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to an ethyl-dimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3,4-difluorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl chloride, ethylamine, and dimethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(3,4-difluorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Compounds with different functional groups replacing the difluorophenyl group.

Scientific Research Applications

N’-[(3,4-difluorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(3,4-difluorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the ethyl-dimethylamine moiety facilitates its solubility and transport within biological systems. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3,4-difluorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorophenyl and ethyl-dimethylamine moieties allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

N'-[(3,4-difluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F2N2/c1-4-17(8-7-16(2)3)10-11-5-6-12(14)13(15)9-11/h5-6,9H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAJQGHEBOVJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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